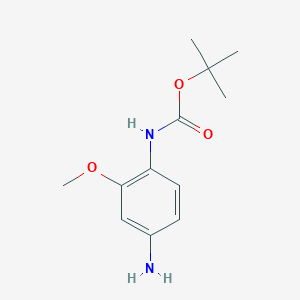

叔丁基(4-氨基-2-甲氧苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl (4-amino-2-methoxyphenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291) . It is related to a class of compounds known as carbamates, which have applications in herbicide detection , enzymatic kinetic resolution , and as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of tert-butyl (4-amino-2-methoxyphenyl)carbamate and related compounds involves multiple steps, including acylation, nucleophilic substitution, and reduction . For example, the compound was synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline through a three-step process with an overall yield of 81% . Other related compounds, such as tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid .

Molecular Structure Analysis

The molecular structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, a related compound, features intramolecular C—H⋯O hydrogen bonds and, in the crystal form, molecules are linked by N—H⋯O hydrogen bonds into chains . Similarly, the structure of tert-butyl (4-amino-2-methoxyphenyl)carbamate would be expected to show characteristic features such as hydrogen bonding, which can influence its reactivity and physical properties.

Chemical Reactions Analysis

Carbamates like tert-butyl (4-amino-2-methoxyphenyl)carbamate can undergo various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents in reactions with organometallics to give N-(Boc)hydroxylamines . The enzymatic kinetic resolution of related carbamates can be achieved using lipase-catalyzed transesterification, leading to optically pure enantiomers . Additionally, the electro-methoxylation of related compounds like 4-tert-butylcatechol has been studied, indicating that methoxylation reactions can occur under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (4-amino-2-methoxyphenyl)carbamate are not directly detailed in the provided papers. However, related compounds exhibit properties such as aggregation-enhanced emission and thermally activated delayed fluorescence, which are influenced by substituents like methoxy and tert-butyl groups . The hydrogen bonding observed in the crystal structures of similar compounds suggests that tert-butyl (4-amino-2-methoxyphenyl)carbamate may also exhibit specific solubility and stability characteristics due to intermolecular interactions 10.

科学研究应用

抗氧化和抑制作用

研究表明,与叔丁基(4-氨基-2-甲氧苯基)氨基甲酸酯具有相似结构的酚类化合物具有抗氧化特性,并且可以抑制肿瘤形成。例如,对对甲氧酚和叔丁基氢醌等化合物对致癌作用的抑制作用进行了研究,表明酚类化合物在癌症预防和治疗策略中的潜力 (Wattenberg、Coccia 和 Lam,1980)。

前药应用

氨基甲酸酯衍生物,例如在与叔丁基(4-氨基-2-甲氧苯基)氨基甲酸酯相关的化合物中研究的氨基甲酸酯衍生物,已在前药应用中显示出前景。这些化合物已被合成并评估了其对诸如卡氏肺囊虫肺炎等疾病的潜力,表明氨基甲酸酯衍生物在药学中增强药物疗效和降低毒性的用途 (Rahmathullah 等人,1999)。

肺毒性研究

对相关化合物的研究还探讨了它们对肺毒性的影响,提供了对类似化学物质的安全性的见解。例如,已检查了丁基羟基甲苯及其类似物(与叔丁基(4-氨基-2-甲氧苯基)氨基甲酸酯具有结构特征)的毒性,突出了了解此类化合物的毒理学特性的重要性 (Mizutani、Ishida、Yamamoto 和 Tajima,1982)。

神经药理学潜力

对与叔丁基(4-氨基-2-甲氧苯基)氨基甲酸酯在结构上相关的苯哌嗪衍生物的神经药理学潜力的研究显示出有希望的结果。已将 WAY100135 等化合物鉴定为 5-HT1A 受体的选择性拮抗剂,表明在治疗神经系统疾病中具有潜在应用 (Fletcher 等人,1993)。

安全和危害

作用机制

Target of Action

Tert-Butyl (4-amino-2-methoxyphenyl)carbamate, also known as tert-butyl N-(4-amino-2-methoxyphenyl)carbamate, is a compound that has been studied for its potential biological activities Related compounds have been found to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Mode of Action

It’s known that the tert-butyloxycarbonyl (boc) group, which is present in this compound, is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc group can be removed using various deprotection strategies, which may influence the compound’s interaction with its targets .

Biochemical Pathways

The compound’s potential to interact with voltage-gated sodium channels and regulate crmp2 suggests it may influence neuronal signaling pathways .

Result of Action

The potential interaction with voltage-gated sodium channels and regulation of crmp2 suggests it may influence neuronal activity .

Action Environment

It’s known that the stability of the boc group, which is present in this compound, can be influenced by the presence of nucleophilic reagents, hydrogenolysis, and base hydrolysis .

属性

IUPAC Name |

tert-butyl N-(4-amino-2-methoxyphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSDXMQVJPPUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640705 |

Source

|

| Record name | tert-Butyl (4-amino-2-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190851-19-5 |

Source

|

| Record name | tert-Butyl (4-amino-2-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-amino-2-methoxyphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)

![2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-4-amine](/img/structure/B1291165.png)